molecular formula C10H9ClN2S B101689 5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol CAS No. 17452-31-2

5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol

Cat. No. B101689
CAS RN: 17452-31-2
M. Wt: 224.71 g/mol
InChI Key: RGYNOPLNIDBIGT-UHFFFAOYSA-N
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Description

5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol (CPMIT) is a small molecule compound that has been gaining attention in recent years due to its potential applications in scientific research. CPMIT has been shown to have a wide range of biochemical and physiological effects, which makes it an attractive option for scientists looking to study the effects of small molecules on biological systems.

Scientific Research Applications

Antiviral Activity

This compound has been utilized in the synthesis of derivatives that exhibit antiviral properties. Specifically, sulfonamide derivatives of this compound have shown potential in combating tobacco mosaic virus (TMV) activity. The incorporation of sulfonamides into 1,3,4-thiadiazole rings, which is structurally related to the compound , can produce compounds that act as carbonic anhydrase inhibitors, thereby offering a pathway to plant anti-viral activities .

Antibacterial and Antifungal Properties

The structural motif of 1,3,4-thiadiazole, which is closely related to the compound, is known for its antibacterial and antifungal activities. Research indicates that modifications of the thiadiazole ring, such as incorporating the 4-chlorophenyl group, can enhance these properties, leading to potential applications in developing new antimicrobial agents .

Carbonic Anhydrase Inhibition

Compounds derived from 5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol have been investigated for their ability to inhibit carbonic anhydrase. This enzyme is crucial in various physiological processes, and inhibitors are used to treat conditions like glaucoma, epilepsy, and mountain sickness. The research into this application could lead to the development of novel therapeutic agents .

Agricultural Applications

The antifungal and herbicidal properties of derivatives of this compound suggest its utility in agriculture. By inhibiting the growth of harmful fungi and weeds, these derivatives can be developed into pesticides and herbicides that protect crops and improve agricultural productivity .

Synthesis of Heterocyclic Compounds

The compound serves as a precursor in the synthesis of various heterocyclic compounds. These structures are significant in medicinal chemistry due to their diverse biological activities. The ability to synthesize a wide range of heterocyclic compounds from this starting material expands the repertoire of molecules available for drug discovery and development .

properties

IUPAC Name

4-(4-chlorophenyl)-3-methyl-1H-imidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2S/c1-13-9(6-12-10(13)14)7-2-4-8(11)5-3-7/h2-6H,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGYNOPLNIDBIGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CNC1=S)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40372652
Record name 5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40372652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol

CAS RN

17452-31-2
Record name 5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40372652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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